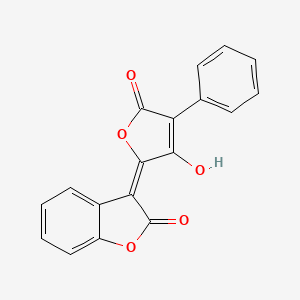
JWH 073 6-methoxyindole analog
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 073 6-methoxyindole analog is a potent synthetic cannabinoid (CB) which has been found in herbal mixtures . It is an analog of JWH 073 and is also structurally similar to a primary metabolite of the CB, JWH 073 6-hydroxyindole metabolite . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular formula of JWH 073 6-methoxyindole analog is C24H23NO2 . Its formal name is (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO2/c1-3-4-14-25-16-22 (20-13-12-18 (27-2)15-23 (20)25)24 (26)21-11-7-9-17-8-5-6-10-19 (17)21/h5-13,15-16H,3-4,14H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 073 6-methoxyindole analog is a crystalline solid . It has a molecular weight of 357.5 . It is soluble in DMF, DMSO, and Ethanol at 20 mg/ml .Wissenschaftliche Forschungsanwendungen
Quantitative Measurement in Human Urine : JWH-073 is often used in products marketed as "legal marijuana" substitutes. A study validated a method for measuring urinary concentrations of JWH-073 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for clinical applications (Moran et al., 2011).
In Vitro Metabolite Characterization : Research has focused on identifying the principal metabolites of JWH-073 in vitro, using human liver microsomes. This aids in detecting the abuse of synthetic cannabinoids. The study found that the most abundant metabolites were mono-hydroxylated derivatives (Gambaro et al., 2014).
Solid-Phase Extraction and Measurement in Urine : Another study utilized solid-phase extraction and LC-MS/MS to quantify primary metabolites of JWH-073 in human urine. This research identified new primary metabolites as (ω-1)-hydroxyl derivatives of JWH-073 (Chimalakonda et al., 2011).
Common Metabolite Identification : The identification of a common metabolite for synthetic cannabinoids like JWH-073 was reported, which could potentially be used as a biomarker for qualitative and quantitative analyses of these substances (Lovett et al., 2013).
Monitoring in Legal Cases : Monitoring urinary metabolites of JWH-073 in legal cases has been a subject of study. This research suggested appropriate biomarkers to prove JWH-073 intake and showed considerable variation in the concentration of these metabolites among different samples (Jang et al., 2013).
Wirkmechanismus
Safety and Hazards
JWH 073 6-methoxyindole analog is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1869980-05-1 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

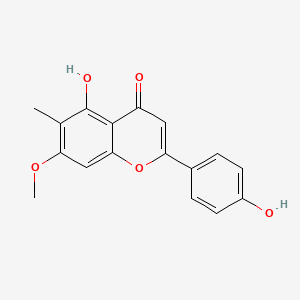
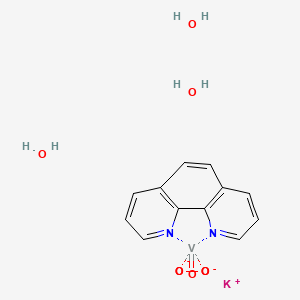
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
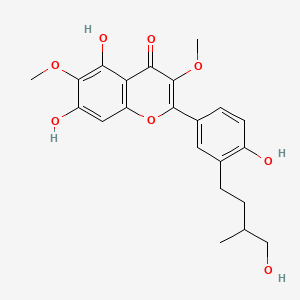

![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
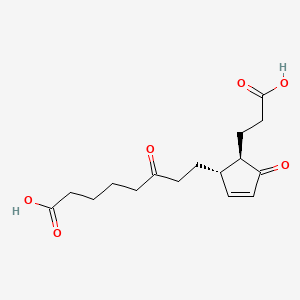
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)


![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
